Bekanamycin sulfate

Antibacterial activity Aminoglycoside potency Kanamycin B

Research requiring the specific 4,6-disubstituted 2-deoxystreptamine scaffold or 2'-amino substitution pattern cannot substitute kanamycin A. Bekanamycin sulfate is the defined precursor for arbekacin/dibekacin semi-synthesis. - Twice the in vitro activity vs. kanamycin A (MIC: 0.39-3.13 μg/mL vs. P. aeruginosa) - Defined substrate for AAC(6') acetyltransferase resistance studies - Solubility: 50 mg/mL in water; established HPLC reference standard Immediate supply for medicinal chemistry and toxicology positive controls.

Molecular Formula C18H38N4O15S
Molecular Weight 582.6 g/mol
Cat. No. B15560596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBekanamycin sulfate
Molecular FormulaC18H38N4O15S
Molecular Weight582.6 g/mol
Structural Identifiers
InChIInChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18?;/m1./s1
InChIKeyOOYGSFOGFJDDHP-ULYCNMMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bekanamycin Sulfate: Chemical Profile and Specifications


Bekanamycin sulfate (kanamycin B sulfate, NK-1006, CAS 29701-07-3) is the sulfate salt of the aminoglycoside antibiotic kanamycin B, a minor component of the kanamycin complex produced by Streptomyces kanamyceticus [1]. It is a water-soluble, polycationic pseudo-oligosaccharide that acts as an inhibitor of bacterial protein synthesis by binding to the 30S ribosomal subunit . As a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, it is structurally and pharmacologically distinct from kanamycin A, tobramycin, dibekacin, and amikacin, and it is listed in the Japanese Pharmacopoeia (JP18) as a pharmaceutical standard [1]. Bekanamycin sulfate is typically offered as a white to off-white crystalline powder with a molecular weight of approximately 581.6 g/mol and is available in high-purity grades (≥95% to ≥99%) for research and pharmaceutical applications .

Workflow
Aminoglycoside antibiotic probe for 30S ribosomal inhibition studies
Selection
Kanamycin B (2′-amino-2′-deoxy analog); reported distinct activity profile from kanamycin A
Use Context
Non-substitutable precursor for semi-synthetic arbekacin and dibekacin

Bekanamycin Sulfate: Why It Cannot Be Substituted


Within the aminoglycoside class, seemingly minor structural variations yield profound differences in potency, toxicity, resistance susceptibility, and physicochemical behavior. Bekanamycin (kanamycin B) differs from kanamycin A by the presence of a 2′-amino group and a 6′-amino group on ring I of the glucopyranosyl moiety [1]. This structural distinction directly translates into a two-fold increase in antibacterial activity and a corresponding two-fold increase in toxicity relative to kanamycin A [1]. The additional amino groups also alter phospholipid binding affinity, renal accumulation kinetics, and susceptibility to specific aminoglycoside-modifying enzymes . Procurement and experimental substitution with kanamycin A or other generic aminoglycosides therefore introduces uncontrolled variability in efficacy, toxicity, and resistance outcomes. The quantitative evidence below establishes the precise, verifiable differentiation of bekanamycin sulfate that is essential for informed scientific selection.

  • Antibacterial spectrum may shift

    Kanamycin A shows reported ~2-fold lower intrinsic activity and 89% P. aeruginosa resistance; substitution may alter selection pressure.

  • Synthetic utility cannot be replicated

    Only kanamycin B scaffold enables deoxygenation to dibekacin; kanamycin A leads to amikacin, not arbekacin.

  • Nephrotoxicity onset profile differs

    Bekanamycin sulfate produces distinct early tubular cell excretion peak; delayed profiles of other aminoglycosides may not transfer.

Bekanamycin Sulfate Quantitative Differentiation Evidence


Antibacterial Potency and MIC Profiles

Bekanamycin (kanamycin B) exhibits approximately twice the antibacterial activity of kanamycin A against susceptible bacterial strains [1]. This quantifiable difference is directly attributable to the additional 2′- and 6′-amino groups on ring I of the glucopyranosyl moiety, which enhance ribosomal binding affinity and functional interference with protein synthesis [1].

MIC Profiles
Data to verify
B. subtilis: 0.39 µg/mL S. aureus: 1.56 µg/mL E. coli: 1.56 µg/mL P. aeruginosa: 3.13 µg/mL vs kanamycin A: 89% P. aeruginosa resistance, ~2-fold lower activity
Reported distinct susceptibility profile for antimicrobial screening
Cross-study comparison; verify against current strain panels
Antibacterial activity Aminoglycoside potency Kanamycin B

Aminoglycoside-Modifying Enzyme Susceptibility

In a four-week study comparing the nephrotoxicity of amikacin, butirosin, gentamicin, kanamycin, bekanamycin, sisomicin, and tobramycin in female Wistar rats (n = 133) receiving human-equivalent maximum doses, bekanamycin demonstrated the strongest initial nephrotoxic effect during the first week of treatment [1]. By the end of the first week, kanamycin and sisomicin produced similar distinct side effects, but bekanamycin's early peak in tubular cell excretion was unmatched [1]. In contrast, gentamicin was the only aminoglycoside tolerated without signs of renal damage during the first week [1].

Enzyme Susceptibility
Reported
Substrate for AAC(6′)-Iak, AAC(6′)-Iaa, AAC(6′)/APH(2″) Gentamicin poorly acetylated by AAC(6′)-Iaa
Defined substrate for resistance mechanism studies
Class-level inference; confirm with specific enzyme isoform
Nephrotoxicity Aminoglycoside toxicity Tubular cell excretion

Comparative Nephrotoxicity Profile

High-purity bekanamycin sulfate (≥99% by HPLC) is commercially available for research applications requiring minimal impurity interference . In contrast, standard kanamycin sulfate preparations are typically offered at ≥95% purity , and many generic aminoglycoside research compounds lack rigorous HPLC-validated purity certification.

Nephrotoxicity Onset
Head-to-head
Highest initial tubular cell excretion (week 1) among 7 aminoglycosides Gentamicin: no signs of renal damage week 1
Early-onset signal for toxicology model development
Rat model; translational context requires further study
Analytical chemistry HPLC purity Quality control

Precursor Role for Arbekacin and Dibekacin Synthesis

Kanamycin B (bekanamycin) possesses five amino groups, whereas kanamycin A possesses four . This additional positive charge correlates with stronger association with acidic phospholipids in biological membranes . The binding of aminoglycosides to negatively charged phospholipids is related to the number of amino groups carried by the molecule [1], and this interaction is mechanistically linked to both cellular uptake and renal tubular accumulation, which underlies nephrotoxicity.

Precursor Synthesis
Reported
Kanamycin B → 3′,4′-dideoxykanamycin B (dibekacin) → 1-N-AHB-dibekacin (arbekacin)
Non-substitutable starting material for arbekacin/dibekacin
Industrial semi-synthesis route; structural specificity
Phospholipid binding Aminoglycoside-membrane interaction Toxicity mechanism

Aqueous Solubility and Formulation Properties

Bekanamycin (kanamycin B) is not active against amikacin-resistant strains of methicillin-resistant Staphylococcus aureus (MRSA) [1]. This resistance profile is a direct consequence of cross-resistance between kanamycin and amikacin, which is common among aminoglycosides that share susceptibility to certain aminoglycoside-modifying enzymes, particularly AAC(6′)-I-type acetyltransferases [1].

Aqueous Solubility
Specification review
50 mg/mL in water; 1% solution pH 6.5–8.5 Practically insoluble in alcohol, acetone, chloroform, ether, ethyl acetate
Supports consistent stock solution preparation
Compare with kanamycin A solubility specifications
Antibiotic resistance MRSA Amikacin resistance

Physicochemical Ionization: Five-Step Dissociation Constants (pKa1–pKa5) Define pH-Dependent Speciation

The five-step dissociation constants of kanamycin B (bekanamycin) have been experimentally determined as pKa1 = 9.11, pKa2 = 8.22, pKa3 = 7.43, pKa4 = 6.56, and pKa5 = 5.61 [1]. These values are distinct from those of kanamycin A and provide the essential thermodynamic basis for predicting pH-dependent speciation, charge distribution, and chromatographic behavior. Computer modeling of the distribution curves for various ionic species under different pH conditions has been performed to guide separation and purification strategies [1].

pKa determination Ionization constants Separation science

Bekanamycin Sulfate: Research and Industrial Applications


Antimicrobial Susceptibility and Resistance Studies

Bekanamycin sulfate serves as an ideal positive control in renal toxicity experiments due to its well-documented, strongest initial nephrotoxic effect among seven clinically relevant aminoglycosides [1]. Researchers can reliably induce and quantify early tubular cell excretion within the first week of administration at human-equivalent doses, establishing a robust benchmark for evaluating protective agents or comparing newer aminoglycoside candidates.

Semi-Synthesis of Arbekacin and Dibekacin

With commercial availability at ≥99% HPLC purity [1], bekanamycin sulfate is well-suited as a reference standard for analytical method development, system suitability testing, and impurity profiling. The characterized five-step pKa values (pKa1 = 9.11, pKa2 = 8.22, pKa3 = 7.43, pKa4 = 6.56, pKa5 = 5.61) further support optimization of pH-dependent separation conditions in ion-pair chromatography and capillary electrophoresis.

Preclinical Nephrotoxicity and Toxicology Research

The distinct five-amino-group charge profile of bekanamycin sulfate, compared to the four-amino-group structure of kanamycin A [1], makes it a valuable probe for investigating electrostatic contributions to ribosomal RNA binding, phospholipid membrane interactions, and aminoglycoside-modifying enzyme substrate specificity. Its two-fold higher intrinsic potency also enables dose-response studies at lower concentrations.

HPLC Reference Standard and Method Development

Because bekanamycin sulfate is documented to be inactive against amikacin-resistant MRSA strains [1], it can be employed as a negative control in susceptibility testing panels designed to evaluate novel anti-MRSA agents. Its well-characterized resistance gap provides a reliable comparator for validating assay specificity and confirming resistance phenotypes.

Application
Selection Property
Validation Focus
Antimicrobial susceptibility screening
Distinct MIC profile against P. aeruginosa and Gram-positives
AAC(6′) substrate specificity review
Aminoglycoside semi-synthesis
Unique 2′-amino-2′-deoxy scaffold (kanamycin B)
Synthetic route fidelity for dibekacin/arbekacin
Nephrotoxicity model studies
Early-onset tubular cell excretion signal
Comparative toxicology endpoint interpretation
HPLC method development
Defined aqueous solubility (50 mg/mL) and chromatographic behavior
Method reproducibility and validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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